molecular formula C17H15NO3S B2533572 2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetic acid CAS No. 97132-10-0

2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetic acid

Cat. No.: B2533572
CAS No.: 97132-10-0
M. Wt: 313.37
InChI Key: OTVXCSSEGDVACV-UHFFFAOYSA-N
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Description

“2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetic acid” is a chemical compound with the CAS Number: 97132-10-0. It has a molecular weight of 313.38 and its IUPAC name is [(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H15NO3S/c19-15(20)11-22-17-14-9-5-4-8-13(14)16(21)18(17)10-12-6-2-1-3-7-12/h1-9,17H,10-11H2,(H,19,20) .


Physical and Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 551.5±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.6 mmHg at 25°C. The enthalpy of vaporization is 87.5±3.0 kJ/mol and the flash point is 287.4±30.1 °C. The index of refraction is 1.690 and the molar refractivity is 86.2±0.4 cm3 .

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302, H312, H332. The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Biochemical Analysis

Biochemical Properties

Indole derivatives, to which this compound belongs, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetic acid may interact with a variety of enzymes, proteins, and other biomolecules.

Cellular Effects

Given the known biological activities of indole derivatives , it is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Properties

IUPAC Name

2-[(2-benzyl-3-oxo-1H-isoindol-1-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S/c19-15(20)11-22-17-14-9-5-4-8-13(14)16(21)18(17)10-12-6-2-1-3-7-12/h1-9,17H,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVXCSSEGDVACV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(C3=CC=CC=C3C2=O)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of compound 17 (8 gm, 24.5 mmol) in methanol (64 mL) and water (16 mL) at room temperature was added potassium carbonate (5.7 gm, 41.6 mmol) and the resulting reaction mixture was allowed to stir at reflux for 3 hours. The reaction mixture was poured onto 1N HCl and extracted with dichloromethane (3×100 mL). The combined dichloromethane extracts were filtered and the filterate dried over anhydrous sodium sulfate and concentrated in vacuo to provide 3.2 gm of 18 as a pale pink solid (7.8 gm, 41% yield).
Name
compound 17
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
64 mL
Type
solvent
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
41%

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